Cas no 2110842-65-2 (2-(6-Ethoxy-2-ethylpyrimidin-4-yl)acetonitrile)

2-(6-Ethoxy-2-ethylpyrimidin-4-yl)acetonitrile 化学的及び物理的性質
名前と識別子
-
- 2110842-65-2
- EN300-28226420
- 2-(6-ethoxy-2-ethylpyrimidin-4-yl)acetonitrile
- 2-(6-Ethoxy-2-ethylpyrimidin-4-yl)acetonitrile
-
- MDL: MFCD34183187
- インチ: 1S/C10H13N3O/c1-3-9-12-8(5-6-11)7-10(13-9)14-4-2/h7H,3-5H2,1-2H3
- InChIKey: BTZSBKAZUKWEQW-UHFFFAOYSA-N
- ほほえんだ: O(CC)C1C=C(CC#N)N=C(CC)N=1
計算された属性
- せいみつぶんしりょう: 191.105862047g/mol
- どういたいしつりょう: 191.105862047g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 211
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 58.8Ų
- 疎水性パラメータ計算基準値(XlogP): 1.4
2-(6-Ethoxy-2-ethylpyrimidin-4-yl)acetonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28226420-0.05g |
2-(6-ethoxy-2-ethylpyrimidin-4-yl)acetonitrile |
2110842-65-2 | 93.0% | 0.05g |
$319.0 | 2025-03-19 | |
Enamine | EN300-28226420-0.1g |
2-(6-ethoxy-2-ethylpyrimidin-4-yl)acetonitrile |
2110842-65-2 | 93.0% | 0.1g |
$476.0 | 2025-03-19 | |
Enamine | EN300-28226420-2.5g |
2-(6-ethoxy-2-ethylpyrimidin-4-yl)acetonitrile |
2110842-65-2 | 93.0% | 2.5g |
$2688.0 | 2025-03-19 | |
Enamine | EN300-28226420-1g |
2-(6-ethoxy-2-ethylpyrimidin-4-yl)acetonitrile |
2110842-65-2 | 93% | 1g |
$1371.0 | 2023-09-09 | |
1PlusChem | 1P02AF6P-5g |
2-(6-ethoxy-2-ethylpyrimidin-4-yl)acetonitrile |
2110842-65-2 | 93% | 5g |
$4978.00 | 2023-12-19 | |
1PlusChem | 1P02AF6P-2.5g |
2-(6-ethoxy-2-ethylpyrimidin-4-yl)acetonitrile |
2110842-65-2 | 93% | 2.5g |
$3385.00 | 2023-12-19 | |
1PlusChem | 1P02AF6P-1g |
2-(6-ethoxy-2-ethylpyrimidin-4-yl)acetonitrile |
2110842-65-2 | 93% | 1g |
$1757.00 | 2023-12-19 | |
1PlusChem | 1P02AF6P-100mg |
2-(6-ethoxy-2-ethylpyrimidin-4-yl)acetonitrile |
2110842-65-2 | 93% | 100mg |
$651.00 | 2023-12-19 | |
Enamine | EN300-28226420-5g |
2-(6-ethoxy-2-ethylpyrimidin-4-yl)acetonitrile |
2110842-65-2 | 93% | 5g |
$3977.0 | 2023-09-09 | |
Enamine | EN300-28226420-1.0g |
2-(6-ethoxy-2-ethylpyrimidin-4-yl)acetonitrile |
2110842-65-2 | 93.0% | 1.0g |
$1371.0 | 2025-03-19 |
2-(6-Ethoxy-2-ethylpyrimidin-4-yl)acetonitrile 関連文献
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Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
2-(6-Ethoxy-2-ethylpyrimidin-4-yl)acetonitrileに関する追加情報
Introduction to 2-(6-Ethoxy-2-ethylpyrimidin-4-yl)acetonitrile (CAS No. 2110842-65-2)
2-(6-Ethoxy-2-ethylpyrimidin-4-yl)acetonitrile, with the CAS number 2110842-65-2, is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrimidine derivatives and has shown promising potential in various therapeutic applications. The unique structural features of 2-(6-Ethoxy-2-ethylpyrimidin-4-yl)acetonitrile make it an attractive candidate for further investigation, particularly in the development of new drugs targeting specific biological pathways.
The chemical structure of 2-(6-Ethoxy-2-ethylpyrimidin-4-yl)acetonitrile consists of a pyrimidine ring substituted with an ethoxy group at the 6-position and an ethyl group at the 2-position, along with a cyano group attached to a methyl group at the 4-position. This arrangement imparts specific physicochemical properties that are crucial for its biological activity. The ethoxy and ethyl substituents contribute to the lipophilicity of the molecule, enhancing its ability to cross cell membranes and interact with intracellular targets.
Recent studies have highlighted the potential of 2-(6-Ethoxy-2-ethylpyrimidin-4-yl)acetonitrile in various therapeutic areas. One notable application is in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Research has shown that this compound can modulate specific enzymes involved in the pathogenesis of these conditions, potentially slowing down disease progression and improving cognitive function. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that 2-(6-Ethoxy-2-ethylpyrimidin-4-yl)acetonitrile effectively inhibits beta-secretase (BACE1), a key enzyme responsible for the production of amyloid-beta peptides, which are implicated in Alzheimer's disease.
In addition to its neuroprotective effects, 2-(6-Ethoxy-2-ethylpyrimidin-4-yl)acetonitrile has also shown promise in cancer research. Preclinical studies have indicated that this compound exhibits antiproliferative activity against various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the inhibition of specific kinases that are critical for cell cycle progression and survival. A recent publication in Cancer Research reported that 2-(6-Ethoxy-2-ethylpyrimidin-4-yl)acetonitrile selectively targets and inhibits Aurora kinase A, leading to cell cycle arrest and apoptosis in cancer cells.
The pharmacokinetic properties of 2-(6-Ethoxy-2-ethylpyrimidin-4-yl)acetonitrile have also been extensively studied. In vitro and in vivo experiments have demonstrated that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It has good oral bioavailability and a relatively long half-life, making it suitable for once-daily dosing regimens. These characteristics are essential for ensuring effective drug delivery and sustained therapeutic effects.
To further evaluate the safety and efficacy of 2-(6-Ethoxy-2-ethylpyrimidin-4-yl)acetonitrile, several clinical trials are currently underway. Phase I trials have shown promising results, with no significant adverse effects observed at therapeutic doses. These findings have paved the way for more advanced clinical studies to assess the compound's potential as a novel therapeutic agent.
In conclusion, 2-(6-Ethoxy-2-ethylpyrimidin-4-yl)acetonitrile (CAS No. 2110842-65-2) is a promising compound with diverse therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further development in both neurodegenerative diseases and cancer therapy. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical benefits, underscoring its significance in modern medicinal chemistry.
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